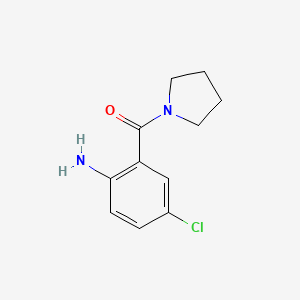

4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline

描述

4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline is a substituted aniline derivative featuring a pyrrolidine-1-carbonyl group at the 2-position and a chlorine atom at the 4-position of the aromatic ring. Such modifications are critical in medicinal chemistry, where analogs of this scaffold are explored for their biological activities, including enzyme inhibition and receptor modulation.

属性

IUPAC Name |

(2-amino-5-chlorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNFUAUURHFKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline typically involves the reaction of 4-chloroaniline with pyrrolidine and a carbonylating agent. One common method is the acylation of 4-chloroaniline with pyrrolidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

化学反应分析

Types of Reactions

4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 4-azido-2-(pyrrolidin-1-ylcarbonyl)aniline or 4-thiocyanato-2-(pyrrolidin-1-ylcarbonyl)aniline.

Oxidation: Formation of 4-chloro-2-(pyrrolidin-1-ylcarbonyl)nitrobenzene.

Reduction: Formation of 4-chloro-2-(pyrrolidin-1-ylcarbonyl)benzyl alcohol.

科学研究应用

Medicinal Chemistry

4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline has garnered attention in the field of medicinal chemistry for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to act as a building block for the synthesis of various bioactive compounds.

Case Study Example :

A research study demonstrated the synthesis of novel aniline derivatives using this compound as a precursor. These derivatives exhibited promising anti-cancer properties, highlighting the compound's utility in drug development .

Proteomics Research

The compound is utilized in proteomics research, particularly for the development of specific inhibitors targeting protein interactions. Its ability to modify amino acid residues makes it valuable for studying protein function and dynamics.

Data Table: Applications in Proteomics

| Application | Description |

|---|---|

| Inhibitor Development | Used to synthesize inhibitors for protein kinases |

| Targeting Protein Interactions | Modifies specific amino acids to study binding effects |

Material Science

In material science, this compound is explored for its potential in creating advanced materials with unique properties. Its incorporation into polymer matrices has been studied for enhancing mechanical strength and thermal stability.

Case Study Example :

Research has shown that incorporating this compound into polymer composites can significantly improve their thermal and mechanical properties, making them suitable for high-performance applications .

作用机制

The mechanism of action of 4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and selectivity for its molecular targets, while the chloro and carbonyl groups can influence its pharmacokinetic properties.

相似化合物的比较

Positional Isomers and Chlorine Substitution

- 4-(Pyrrolidin-1-ylcarbonyl)aniline (C₁₁H₁₄N₂O): Lacking the 4-chloro substituent, this compound exhibits reduced lipophilicity (log k ≈ 1.2 vs.

- 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)aniline : A positional isomer with chlorine at the 2-position and the pyrrolidine group at the 5-position. Steric hindrance from the chlorine in the ortho position may reduce rotational freedom, impacting conformational stability compared to the para-chloro analog .

Functional Group Variations

Carbamates and Thiocarbamates

- O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate (1b) : Replacing the pyrrolidine group with a dimethylcarbamothioate moiety results in moderate acetylcholinesterase (AChE) inhibition (IC₅₀ = 38.98 µM). The thiocarbamate group enhances electron-withdrawing effects but reduces hydrogen-bonding capacity compared to the pyrrolidine amide .

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates: These derivatives show IC₅₀ values of 38–90 µM for AChE inhibition. The dual chloro substitution increases lipophilicity (log k ~2.0) but may introduce steric clashes in enzyme active sites .

Oxadiazole and Ethynyl Derivatives

- IC₅₀ values for related oxadiazole derivatives are ~10–50 µM in kinase assays .

- 4-Chloro-2-(phenylethynyl)aniline : The ethynyl group enhances planarity and conjugation, favoring interactions with aromatic residues in proteins. However, the lack of hydrogen-bonding groups limits potency compared to amide-containing analogs .

Substituent Effects on Physicochemical Properties

生物活性

4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline is an organic compound belonging to the class of anthranilamides, characterized by its aromatic amine structure, which includes a chloro substituent on the benzene ring and a pyrrolidine-derived carbonyl group. Its molecular formula is CHClNO, with a molecular weight of approximately 224.69 g/mol. This compound has garnered interest in medicinal chemistry due to its potential pharmacological effects.

Cholinesterase Inhibition

Cholinesterase inhibitors (ChEIs) are crucial in treating conditions like Alzheimer's disease. Studies on structurally related compounds have shown that pyrrolidine derivatives can act as moderate inhibitors of acetylcholinesterase (AChE). For example, a study reported that certain carbamate derivatives exhibited moderate inhibitory effects against AChE, with IC values around 46.35 μM . Although direct data on this compound is lacking, its structural analogs suggest potential efficacy in this area.

Case Studies and Research Findings

While specific case studies directly involving this compound remain scarce, the following findings from related research provide insights into its potential applications:

- Inhibition Profiles : Compounds similar to this compound have been evaluated for their ability to inhibit AChE and butyrylcholinesterase (BChE). The selectivity and potency of these compounds can vary significantly based on their structural features .

- Toxicity Assessments : Toxicological studies on related nitroaniline derivatives indicate that while some metabolites may exhibit mutagenic properties, the parent compound itself often shows lower toxicity profiles. For instance, a study indicated that certain nitroanilines did not significantly increase methaemoglobin levels or show mutagenic effects in vivo .

- Mechanisms of Action : Understanding the mechanism of action for similar compounds involves examining their interactions with key biological targets such as enzymes or receptors. This insight is essential for predicting the pharmacodynamics and pharmacokinetics of this compound .

Comparative Analysis

To highlight the uniqueness of this compound in comparison to structurally related compounds, the following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloroaniline | Aromatic amine with a chloro group | Basic structure without carbonyl or pyrrolidine |

| Pyrrolidine | Five-membered ring containing nitrogen | Lacks aromatic character |

| 2-Aminobenzamide | Aromatic amine with an amide group | Different functional group compared to target |

| N-(Pyrrolidin-1-carbonyl)-aniline | Similar carbonyl but different substituents | Variation in substituents affects activity |

常见问题

How can I design a synthetic route for 4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline?

Category : Basic Research Question

Methodological Answer :

A feasible synthetic route involves coupling a pyrrolidine carbonyl group to a substituted aniline precursor. For example:

Start with 4-chloro-2-nitroaniline (CAS: 99-52-5) as the base structure.

Reduce the nitro group to an amine using NaBH₄/I₂, a method validated for analogous aniline derivatives .

Introduce the pyrrolidin-1-ylcarbonyl moiety via acylation with pyrrolidine-1-carbonyl chloride under anhydrous conditions.

Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-reduction of nitro groups.

- Use inert gas (N₂/Ar) to prevent oxidation of intermediates.

What analytical techniques are critical for confirming the molecular structure of this compound?

Category : Basic Research Question

Methodological Answer :

A multi-technique approach is recommended:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond angles and torsion angles (e.g., dihedral angles between aromatic rings and pyrrolidine groups) .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 4-chloro vs. 2-chloro) and coupling constants.

- FT-IR : Identify characteristic carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and N–H stretches (~3300 cm⁻¹).

Data Example :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| SC-XRD | Dihedral angle: 41.84° between rings | |

| ¹H NMR (CDCl₃) | δ 8.2 (d, J=8.4 Hz, aromatic H) |

How can contradictory solubility data in literature be resolved for this compound?

Category : Advanced Research Question

Methodological Answer :

Contradictions often arise from impurities or polymorphic forms. To address this:

Purification : Recrystallize using mixed solvents (e.g., ethyl acetate/hexane) and verify purity via HPLC (>95%) .

Polymorph Screening : Use solvent-drop grinding or temperature cycling to identify stable crystalline forms .

Solubility Testing : Employ shake-flask method in buffered solutions (pH 1–12) to map pH-dependent solubility.

Note : Storage conditions (e.g., 0–6°C for hygroscopic derivatives) can significantly impact solubility .

What strategies optimize the compound’s stability during long-term storage?

Category : Basic Research Question

Methodological Answer :

- Temperature Control : Store at 0–6°C in amber vials to prevent photodegradation .

- Desiccants : Use silica gel or molecular sieves to mitigate hydrolysis of the carbonyl group.

- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

How can DFT calculations and Hirshfeld surface analysis elucidate intermolecular interactions?

Category : Advanced Research Question

Methodological Answer :

- DFT Calculations :

- Hirshfeld Analysis :

How do steric effects from the pyrrolidine group influence reactivity in cross-coupling reactions?

Category : Advanced Research Question

Methodological Answer :

The pyrrolidine’s bulkiness can hinder catalytic access to the aromatic ring. Mitigation strategies include:

- Catalyst Screening : Use Pd/XPhos systems for Suzuki-Miyaura couplings, which tolerate steric hindrance.

- Temperature Modulation : Higher temperatures (80–100°C) improve reaction kinetics but may risk decomposition.

Supporting Data :

| Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Pd(OAc)₂ | 45 | 80°C, 12 h | |

| Pd/XPhos | 72 | 100°C, 6 h |

What are the challenges in scaling up the synthesis from milligram to gram scale?

Category : Advanced Research Question

Methodological Answer :

Key challenges include:

- Exothermic Reactions : Control acylation steps using jacketed reactors with gradual reagent addition.

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq pyrrolidine carbonyl chloride) to minimize unreacted aniline.

- Workup Efficiency : Replace column chromatography with acid-base extraction for large volumes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。